

Comparative Fragmentation Analysis of Isradipine and Isradipine-d7: A Guide for Researchers

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Compound of Interest

Compound Name: *Isradipine-d7*

Cat. No.: *B12386875*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mass spectrometric fragmentation patterns of the calcium channel blocker Isradipine and its deuterated analog, **Isradipine-d7**. The information presented herein is supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

This guide details the experimental protocols used for fragmentation analysis and presents the quantitative data in clear, structured tables. Visual diagrams generated using Graphviz are included to illustrate the fragmentation pathways, providing a comprehensive resource for understanding the behavior of these compounds in a mass spectrometer.

Data Presentation

The fragmentation of Isradipine and **Isradipine-d7** was analyzed using collision-induced dissociation (CID) in a tandem mass spectrometer. The primary fragmentation pathway for both compounds involves the neutral loss of the isopropanol group from the ester side chain.

Isradipine Fragmentation Data

The protonated molecule of Isradipine ($[M+H]^+$) has a mass-to-charge ratio (m/z) of 372.1. Upon CID, it predominantly loses a neutral isopropanol molecule (C_3H_8O), which has a mass of 60.1 Da. This results in a major product ion at m/z 312.2.[1]

Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss (Da)	Proposed Lost Fragment
372.1	312.2	60.1	Isopropanol (C ₃ H ₈ O)

Isradipine-d7 Fragmentation Data

Isradipine-d7 is a deuterated analog of Isradipine where the seven hydrogen atoms on the isopropyl group of the ester have been replaced by deuterium atoms. This leads to an increase in the molecular weight. The protonated molecule of **Isradipine-d7** ([M+D]⁺) has an m/z of approximately 379.1.

Following the same fragmentation pathway as Isradipine, **Isradipine-d7** is expected to lose a neutral deuterated isopropanol molecule (C₃HD₇O). The mass of this fragment is 67.1 Da. This would result in a major product ion at m/z 312.2, the same as for the non-deuterated form, as the deuterium atoms are lost in the neutral fragment.

Precursor Ion (m/z)	Predicted Product Ion (m/z)	Predicted Neutral Loss (Da)	Proposed Lost Fragment
379.2	312.2	67.1	Deuterated Isopropanol (C ₃ HD ₇ O)

Experimental Protocols

The following is a representative experimental protocol for the fragmentation analysis of Isradipine and its deuterated analog using LC-MS/MS.

Liquid Chromatography:

- System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 μ L.

Mass Spectrometry:

- System: A triple quadrupole tandem mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 $^{\circ}$ C
 - Desolvation Temperature: 350 $^{\circ}$ C
- Data Acquisition: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
- Collision Gas: Argon at a pressure of approximately 3×10^{-3} mbar.
- Collision Energy: Optimized for the specific transition, typically in the range of 15-25 eV.

Visualization of Fragmentation Pathways

The fragmentation pathways for Isradipine and **Isradipine-d7** are visualized below using the DOT language.

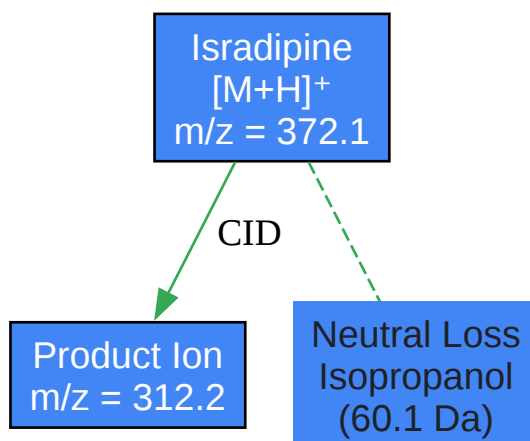


Figure 1. Fragmentation Pathway of Isradipine

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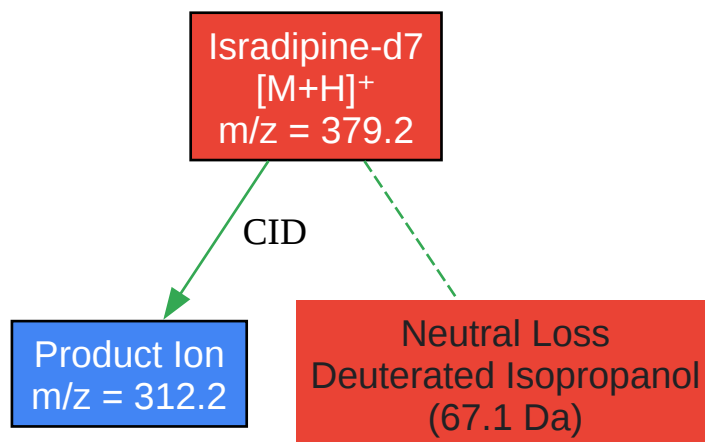


Figure 2. Predicted Fragmentation of Isradipine-d7

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References

- 1. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
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